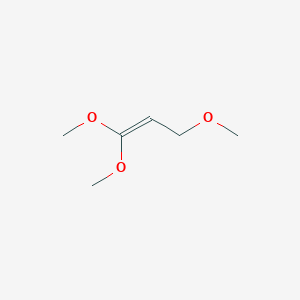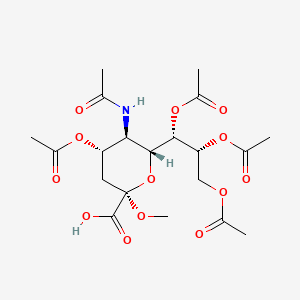
Tetradeca-1,13-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradeca-1,13-diyne is an organic compound with the molecular formula C14H22 It is a linear alkyne with two triple bonds located at the first and thirteenth positions of a fourteen-carbon chain
准备方法
Synthetic Routes and Reaction Conditions: Tetradeca-1,13-diyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: Tetradeca-1,13-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts used.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Substituted alkynes
科学研究应用
Tetradeca-1,13-diyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of tetradeca-1,13-diyne involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its ability to form reactive intermediates can result in the modification of biomolecules, affecting cellular processes.
相似化合物的比较
Tetradeca-1,13-diene: A similar compound with double bonds instead of triple bonds.
Hexadeca-1,15-diyne: A longer carbon chain with triple bonds at the first and fifteenth positions.
Octadeca-1,17-diyne: An even longer carbon chain with triple bonds at the first and seventeenth positions.
Comparison: Tetradeca-1,13-diyne is unique due to its specific carbon chain length and the position of its triple bonds. Compared to tetradeca-1,13-diene, the presence of triple bonds in this compound results in different reactivity and chemical properties. The longer-chain analogs, hexadeca-1,15-diyne and octadeca-1,17-diyne, have similar reactivity but differ in physical properties such as boiling points and solubility.
属性
CAS 编号 |
38628-40-9 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC 名称 |
tetradeca-1,13-diyne |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2H,5-14H2 |
InChI 键 |
ZAXCQRPZBARWEK-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCCCCCCCCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


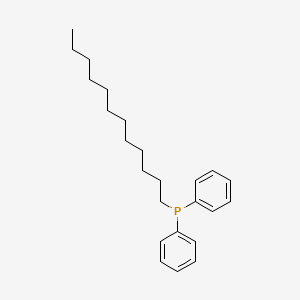
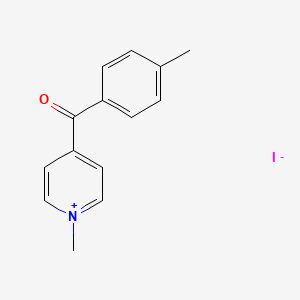
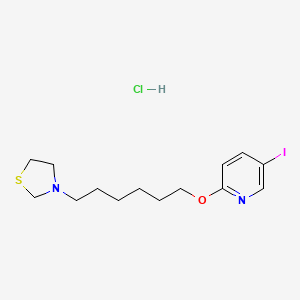

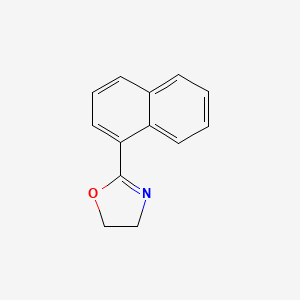

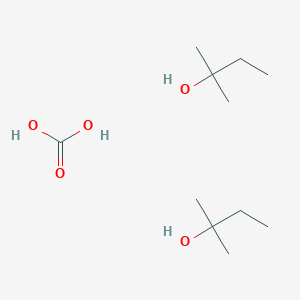
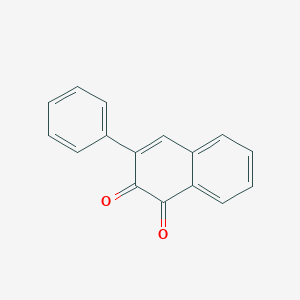
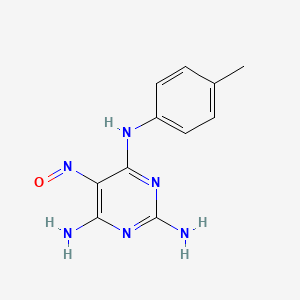
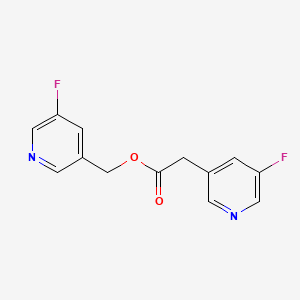
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
